(NE)-N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide
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Overview
Description
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that features a quinazoline and phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves the condensation of 4,6,7-trimethylquinazoline-2-amine with phenothiazine-10-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as recrystallization and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine and quinazoline moieties.
Reduction: Reduced forms of the quinazoline and phenothiazine rings.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the phenothiazine ring can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]acetamide
- 2-[(4,6,7-trimethylquinazolin-2-yl)amino]quinazolin-4-ol
Uniqueness
N-[(E)-AMINO[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is unique due to its dual quinazoline and phenothiazine structure, which imparts a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N6OS |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C25H22N6OS/c1-14-12-17-16(3)27-24(28-18(17)13-15(14)2)29-23(26)30-25(32)31-19-8-4-6-10-21(19)33-22-11-7-5-9-20(22)31/h4-13H,1-3H3,(H3,26,27,28,29,30,32) |
InChI Key |
KLJJEUHSIBXVIK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origin of Product |
United States |
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